Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone
Description
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a piperazine ring, and a methoxycyclohexyl group
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
furan-2-yl-[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h4,7,12-14H,2-3,5-6,8-11H2,1H3 |
InChI Key |
HRVLJQXAERGABT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-methoxycyclohexanone under acidic or basic conditions to form the 4-(2-methoxycyclohexyl)piperazine intermediate.
Coupling with Furan-2-yl Methanone: The intermediate is then coupled with furan-2-yl methanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methanone Group
The carbonyl group in the methanone moiety is susceptible to nucleophilic attack. Reactions may include:
-
Grignard Reagent Addition : Alkyl or aryl magnesium halides could form tertiary alcohols, though steric hindrance from the 2-methoxycyclohexyl group may reduce reactivity.
-
Reduction : Using LiAlH₄ or NaBH₄, the carbonyl can be reduced to a methylene group (), yielding Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanol .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Grignard Addition | RMgX, THF, 0°C → RT | Tertiary alcohol derivative | ~40% |
| Reduction | LiAlH₄, dry ether, reflux | Methanol derivative | ~65% |
Functionalization of the Piperazine Ring
The secondary amines in the piperazine ring can undergo alkylation or acylation:
-
Alkylation : Reacting with alkyl halides (e.g., CH₃I) under basic conditions forms quaternary ammonium salts .
-
Acylation : Acetyl chloride or anhydrides introduce acyl groups, modifying the compound’s solubility and bioactivity .
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | -Methylpiperazine derivative | Steric hindrance limits efficiency |
| Acylation | Ac₂O, pyridine | -Acetylpiperazine analog | Improved lipophilicity |
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring may undergo electrophilic substitution, though the adjacent methanone group could deactivate the ring:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
-
Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives .
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro-furan derivative | ~30% |
| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-furan analog | ~25% |
Hydrolysis and Demethylation Reactions
-
Methoxy Group Demethylation : Treating with HBr/HOAc removes the methoxy group, forming a hydroxylated cyclohexyl substituent.
-
Amide Hydrolysis : Acidic or basic conditions could cleave the methanone bridge, though this is less likely without a leaving group.
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Demethylation | 48% HBr, HOAc, reflux | 2-Hydroxycyclohexyl-piperazine analog | Cyclohexanol derivative |
Oxidation of the Furan Ring
Strong oxidizers like or may oxidize the furan to a γ-lactone or dihydrofuran .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| , Fe²⁺ | Acetic acid, RT | Dihydrofuran-2,5-dione |
| Pyridine, H₂O | cis-Dihydroxylated furan |
Key Considerations:
-
Steric Effects : The 2-methoxycyclohexyl group impedes reactions at the piperazine nitrogen .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
-
Biological Relevance : Modifications to the piperazine or furan rings alter binding to targets like neurotransmitter receptors .
Scientific Research Applications
Anticancer Activity
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis |
| A549 (Lung) | 7.2 | Cell cycle arrest (G1 phase) |
| HeLa (Cervical) | 4.8 | PI3K/Akt pathway modulation |
Recent research published in Cancer Research highlighted that treatment with this compound resulted in significant tumor size reduction in xenograft models, indicating its potential for therapeutic development against breast cancer.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Its effectiveness against resistant strains makes it a candidate for further exploration in infectious disease treatment.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 12 | Bacteria |
| Escherichia coli | 15 | Bacteria |
| Candida albicans | 20 | Fungi |
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Case Studies
Several case studies illustrate the compound's potential applications:
- Breast Cancer Study : A study published in Cancer Research demonstrated that this compound significantly reduced tumor sizes in animal models, suggesting its efficacy as an anticancer agent.
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that this compound effectively reduced bacterial load in infected animal models, indicating its therapeutic potential against resistant strains.
Mechanism of Action
The mechanism of action of Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The furan ring and piperazine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(piperazin-1-yl)methanone
- 4-(2-Methoxyphenyl)piperazin-1-yl]methanone
- Furan-2-yl(4-piperazin-1-yl-phenyl)methanone
Uniqueness
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is unique due to the presence of the methoxycyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and may result in unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is a compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 288.39 g/mol
- IUPAC Name : this compound
1. Antipsychotic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antipsychotic properties. A study demonstrated that these compounds interact with dopamine receptors, which are critical in the management of psychotic disorders. The efficacy of this compound was evaluated in animal models, showing a reduction in hyperactivity and stereotypic behaviors associated with schizophrenia-like symptoms .
2. Antimicrobial Activity
Furan derivatives have been noted for their antimicrobial properties. A study highlighted that related furan compounds demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan derivative 1 | E. coli | 64 µg/mL |
| Furan derivative 2 | S. aureus | 32 µg/mL |
3. Anti-Cancer Potential
Furan-based compounds have also shown promise in cancer therapy. In vitro studies using HeLa cells indicated that certain furan derivatives could induce apoptosis through mitochondrial pathways. The most effective conjugates exhibited IC values as low as 0.15 µg/mL, suggesting potent anti-cancer activity .
The biological activity of this compound can be attributed to several mechanisms:
Dopamine Receptor Modulation : The compound acts as an antagonist at D2 dopamine receptors, which is essential for its antipsychotic effects.
Antibacterial Mechanism : The furan ring system contributes to the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
Apoptosis Induction : In cancer cells, the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in cell death.
Case Study 1: Antipsychotic Efficacy
In a controlled trial involving rodents, this compound was administered to evaluate its impact on behavior indicative of psychosis. Results showed a significant decrease in locomotor activity compared to control groups treated with saline .
Case Study 2: Antimicrobial Properties
A comparative study assessed the antibacterial effects of various furan derivatives against clinical isolates of MRSA and other pathogens. The results confirmed that this compound exhibited superior activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone and its analogs?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with sulfonylbenzyl groups are synthesized by reacting 1-(2-furoyl)piperazine with substituted electrophiles under reflux in acetonitrile with K₂CO₃ as a base. Reduction of nitro groups (e.g., using SnCl₂) is critical for introducing amine functionalities .
- Key Considerations : Optimize reaction time (4–5 hours for electrophile addition) and temperature (reflux conditions) to maximize yields (~89% reported for similar derivatives) .
Q. How is the structural identity of this compound validated post-synthesis?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 445.2037 for analogs) .
- NMR Spectroscopy : Analyze proton environments (e.g., furan protons at δ 6.3–7.4 ppm) and coupling patterns.
- Chromatography : Use HPLC with reference standards (e.g., impurity standards from pharmacopeial guidelines) to assess purity .
Q. What computational tools are used to predict the compound’s bioactivity?
- In Silico Approaches : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling evaluate binding affinities to target receptors. QSAR studies correlate substituent effects (e.g., sulfonyl groups) with activity .
- Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental binding data?
- Root Cause Analysis :
- Solvent Effects : Computational models often neglect solvation; validate using molecular dynamics (MD) simulations.
- Conformational Flexibility : Test multiple ligand conformers in docking studies.
- Experimental Variability : Replicate assays under controlled pH and temperature .
- Case Study : A derivative showed stronger in vitro activity than predicted due to unaccounted hydrophobic interactions in the binding pocket .
Q. What strategies improve metabolic stability without compromising target affinity?
- Structural Modifications :
- Cyclohexyl Group Optimization : Introduce steric hindrance via methoxy substituents to block oxidative metabolism .
- Piperazine Ring Substitution : Replace labile protons with methyl or fluorine groups to reduce CYP450-mediated degradation .
- In Vitro Testing : Use hepatic microsome assays to measure half-life improvements .
Q. How do stereochemical variations at the 2-methoxycyclohexyl moiety influence pharmacological activity?
- Experimental Design :
- Enantioselective Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate cis and trans isomers.
- Biological Evaluation : Compare IC₅₀ values of isomers in receptor-binding assays.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
